molecular formula C14H15N3O2 B14008875 2-Methoxy-4-(o-methoxyphenylazo)aniline CAS No. 2615-05-6

2-Methoxy-4-(o-methoxyphenylazo)aniline

Katalognummer: B14008875
CAS-Nummer: 2615-05-6
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: UCLACBHPELKCCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(o-methoxyphenylazo)aniline is an organic compound with the molecular formula C14H15N3O2 and a molecular weight of 257.2878 g/mol . It is characterized by the presence of methoxy and azo functional groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Methoxy-4-(o-methoxyphenylazo)aniline typically involves the azo coupling reaction between aniline derivatives and diazonium salts. The reaction conditions often include acidic or basic environments to facilitate the coupling process. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

2-Methoxy-4-(o-methoxyphenylazo)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(o-methoxyphenylazo)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(o-methoxyphenylazo)aniline involves its interaction with molecular targets through its functional groups. The methoxy and azo groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved include electron transfer and hydrogen bonding, which contribute to its chemical and biological activities .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4-(o-methoxyphenylazo)aniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2615-05-6

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

2-methoxy-4-[(2-methoxyphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3O2/c1-18-13-6-4-3-5-12(13)17-16-10-7-8-11(15)14(9-10)19-2/h3-9H,15H2,1-2H3

InChI-Schlüssel

UCLACBHPELKCCX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.